Benzo[1,2,3]thiadiazole-5-carboxylic acid amide
Description
Benzo[1,2,3]thiadiazole-5-carboxylic acid amide is a heterocyclic compound containing a benzene ring fused with a thiadiazole ring
Properties
IUPAC Name |
1,2,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c8-7(11)4-1-2-6-5(3-4)9-10-12-6/h1-3H,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUCOAVBJNKLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2,3]thiadiazole-5-carboxylic acid amide typically involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . The reaction is usually carried out under reflux conditions in a suitable solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2,3]thiadiazole-5-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the benzene or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Benzo[1,2,3]thiadiazole-5-carboxylic acid amide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[1,2,3]thiadiazole-5-carboxylic acid amide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Similar structure but with a sulfur atom in place of the nitrogen in the thiadiazole ring.
Thiadiazole: A simpler structure with only the thiadiazole ring.
Benzothiadiazine: Contains an additional nitrogen atom in the ring structure.
Uniqueness
Benzo[1,2,3]thiadiazole-5-carboxylic acid amide is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
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